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Compound of Interest

Compound Name: Gallium arsenate

Cat. No.: B1256347

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in addressing
common issues encountered during experiments with gallium arsenide (GaAs)-based devices.

Troubleshooting Guides
Guide 1: Diaghosing and Addressing Ohmic Contact
Degradation

Question: My device is showing a gradual decrease in drain current and an increase in on-
resistance over time, especially at elevated temperatures. How can | determine if ohmic contact
degradation is the cause and what can | do to mitigate it?

Answer:

This is a common failure mode in GaAs devices, often stemming from the interdiffusion of
metal contacts with the GaAs substrate. Here is a step-by-step guide to diagnose and address
this issue.

The first step is to perform detailed electrical measurements to confirm the symptoms of ohmic
contact degradation.

Experimental Protocol:
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e Device: Gallium Arsenide Field-Effect Transistor (GaAs FET) or High Electron Mobility
Transistor (HEMT).

o Measurement: Perform current-voltage (I-V) sweeps to extract key device parameters.

o Measure the drain current (Id) as a function of drain-source voltage (Vds) at various gate-
source voltages (Vgs).

o From the linear region of the I-V curves, extract the on-resistance (Ron).

o Measure the transfer characteristics (Id vs. Vgs) to monitor the threshold voltage (Vth) and
transconductance (gm).

e Stress Conditions:

o To accelerate the degradation, perform the measurements at elevated temperatures (e.g.,
150°C, 200°C, 250°C).

o Apply a constant DC bias (e.g., a fixed Vds and Vgs) for an extended period (hours to
days) at an elevated temperature and periodically perform the I-V measurements to track
the degradation over time.

o Expected Observations:
o A gradual and continuous increase in on-resistance (Ron).
o A corresponding decrease in the maximum drain current (Id,max).
o Minimal to no change in the threshold voltage (Vth) in the initial stages.

If the electrical characterization suggests ohmic contact degradation, physical analysis can
help confirm the root cause.

Experimental Protocol:

e Technique: Use Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray
Spectroscopy (EDX) or Transmission Electron Microscopy (TEM) for cross-sectional analysis
of the ohmic contact region.
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e Procedure:
o Carefully prepare a cross-section of the device at the source or drain contact.
o Image the interface between the metal contact and the GaAs semiconductor.

o Use EDX or other elemental analysis techniques to map the distribution of the contact
metals (e.g., Au, Ge, Ni) and the semiconductor elements (Ga, As).

o Expected Observations:

o Evidence of metal interdiffusion, where the contact metals have penetrated into the GaAs
substrate.[1]

o Formation of voids or new alloy phases at the metal-semiconductor interface.
o In some cases, out-diffusion of Gallium (Ga) into the metal layers can be observed.[2]

If ohmic contact degradation is confirmed, consider the following strategies in your device
fabrication and experimental setup:

o Optimized Annealing: The annealing process used to form the ohmic contacts is critical.
Ensure that the temperature and time are optimized for the specific metallization scheme to
promote a stable and uniform interface.

o Barrier Layers: Incorporate diffusion barrier layers in the ohmic contact metallization stack.
Refractory metals are often used for this purpose to prevent the interdiffusion of gold and
gallium.

» Lower Operating Temperature: Since this is a thermally activated process, reducing the
operating temperature of the device can significantly slow down the degradation rate.[3]

o Passivation: Proper surface passivation can help prevent surface-related degradation
mechanisms that can exacerbate contact degradation.[3]

Frequently Asked Questions (FAQSs)

Q1: What are the most common failure mechanisms in GaAs-based devices?
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Al: The most frequently observed failure modes in GaAs transistors are primarily wear-out
mechanisms resulting from metal-GaAs interdiffusion.[1] These include:

Ohmic Contact Degradation: Interdiffusion at the source and drain contacts, leading to
increased resistance.[1]

o Schottky Gate Degradation: Interdiffusion at the gate contact, which can cause what is
known as a "sinking gate".[1]

o Electromigration: The movement of metal atoms due to high current densities, typically seen
with aluminum metallization.[1]

» Source-Drain Burnout: A catastrophic failure due to thermal runaway, which can be
instantaneous or occur over a longer term.[4]

o Surface Degradation: Oxidation of the GaAs surface can release free arsenic, leading to a
reduction in breakdown voltage.[4]

Q2: My device shows a sudden drop in performance, not a gradual degradation. What could be
the cause?

A2: A sudden, catastrophic failure is often indicative of burnout. There are two primary types of
burnout in GaAs FETSs:

 Instantaneous Burnout: This occurs when the applied source-drain voltage surpasses the
breakdown voltage of the device, and can also be caused by electrostatic discharge (ESD).

[4]

e Long-Term Burnout: This can happen during DC aging, where changes at the device surface
near the drain contact lead to a catastrophic failure after a period of stress.[4]

Q3: How does temperature affect the reliability of GaAs devices?

A3: Temperature is a critical factor in the reliability of GaAs devices as many of the degradation
mechanisms are thermally activated. Elevated temperatures can accelerate:
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o Ohmic Contact Degradation: The intermixing of contact metals is a diffusion-based process
that speeds up with increasing temperature.[3]

» Gate Metal Sinking: The reaction of the gate metal with the underlying GaAs is also
temperature-dependent.

 Intermetallic Phase Formation: In devices with both gold and aluminum metallization, high
temperatures can lead to the formation of "purple plague” (Au-Al intermetallics), causing
voiding and failure.[4]

Q4: What are some of the inherent challenges with GaAs wafers that can impact device
reliability?

A4: The reliability of GaAs devices can be influenced by issues stemming from the wafer itself.
These include:

» Inherent Crystal Defects: The presence of dislocations, precipitates, and point defects in the
GaAs crystal can negatively affect device performance and reliability.[5]

o Low Thermal Conductivity: GaAs has a lower thermal conductivity compared to silicon, which
can lead to localized heating and exacerbate temperature-related failure mechanisms.[5]

o Costly Base Material: While not a direct reliability issue, the high cost of single-crystal GaAs
substrates can be a factor in experimental design and device fabrication.[5]

Q5: What is "gate sinking" and how does it affect device performance?

A5: "Gate sinking" refers to the phenomenon where the gate metal reacts with the underlying
GaAs semiconductor, causing the gate junction to move deeper into the channel. This is a
significant degradation mechanism at elevated temperatures.[6][7] The consequences of gate
sinking include a shift in the threshold voltage and a degradation of the Schottky junction
characteristics.

Quantitative Data on GaAs Device Reliability

The following tables summarize key quantitative data related to the reliability of GaAs devices.
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Degradation Mechanism Activation Energy (eV) Key Influencing Factors

) ) Temperature, Time,
Ohmic Contact Degradation 14-1.8 o
Metallization System

] ] Current Density, Temperature,
Electromigration (Al) 05->1.0
Metal Structure

Table 1: Activation energies for common degradation mechanisms in GaAs devices.[3]

Parameter Typical Value Significance

Mean-Time-To-Failure (MTTF) Indicates very long lifetime at
' > 108 hours _

for Ohmic Contacts at 100°C lower operating temperatures.

Channel Temperature for Operating below this

Controlled GaAs Failure < 150°C temperature can significantly

Mechanisms improve device lifetime.[3]

Table 2: Key reliability parameters for GaAs devices.[3]

Experimental Protocols
Protocol 1: Accelerated Life Testing (ALT)

Accelerated life testing is a common methodology to assess the long-term reliability of GaAs
devices in a shorter timeframe.

o Objective: To induce and study failure mechanisms by subjecting the device to stress
conditions that are higher than normal operating conditions.

e Apparatus:
o High-temperature oven with precise temperature control.
o DC power supplies for biasing the device.

o Semiconductor parameter analyzer for I-V characterization.
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e Procedure:

o

Select a sample of devices for testing.

o Perform initial electrical characterization at room temperature to establish baseline
parameters.

o Place the devices in the high-temperature oven and allow the temperature to stabilize.

o Apply DC bias (Vds and Vgs) to the devices. The bias conditions should be chosen to
represent a high-stress operating point.

o Periodically (e.g., every 24 or 48 hours), remove the devices from the oven (or perform in-
situ measurements if the setup allows) and perform electrical characterization at room
temperature.

o Continue the stress test until a predefined failure criterion is met (e.g., a 20% degradation
in a key parameter like drain current).

o Data Analysis:
o Plot the degradation of key parameters over time for each stress temperature.
o Use the data to calculate the mean-time-to-failure (MTTF) at each temperature.

o Plot the MTTF on an Arrhenius plot (log(MTTF) vs. 1/T) to determine the activation energy
of the dominant failure mechanism.

Visualizations
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A logical workflow for troubleshooting common reliability issues in GaAs devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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